molecular formula C10H9BrO3 B13693531 2-(3-Bromophenyl)-2-oxoethyl acetate

2-(3-Bromophenyl)-2-oxoethyl acetate

Cat. No.: B13693531
M. Wt: 257.08 g/mol
InChI Key: DEGYTYDLUPFQKR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenyl acetate, where a bromine atom is substituted at the third position of the phenyl ring, and an oxoethyl group is attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-oxoethyl acetate typically involves the bromination of phenyl acetate followed by the introduction of an oxoethyl group. One common method is:

    Bromination: Phenyl acetate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the third position of the phenyl ring.

    Acetylation: The brominated product is then reacted with acetic anhydride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-oxoethyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 3-substituted phenyl acetates.

    Oxidation: Formation of 3-bromo benzoic acid or 3-bromo benzophenone.

    Reduction: Formation of 2-(3-Bromophenyl)-2-hydroxyethyl acetate.

Scientific Research Applications

2-(3-Bromophenyl)-2-oxoethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-oxoethyl acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and oxoethyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromophenyl)acetate: Similar structure but with a methyl group instead of an oxoethyl group.

    3-Bromophenylacetic acid: Lacks the acetate moiety.

    2-(4-Bromophenyl)-2-oxoethyl acetate: Bromine atom at the fourth position.

Uniqueness

2-(3-Bromophenyl)-2-oxoethyl acetate is unique due to the specific positioning of the bromine atom and the presence of both oxoethyl and acetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

[2-(3-bromophenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3

InChI Key

DEGYTYDLUPFQKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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